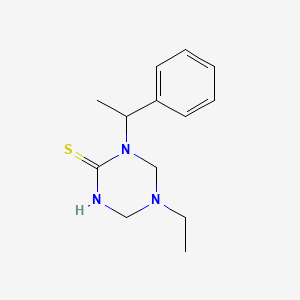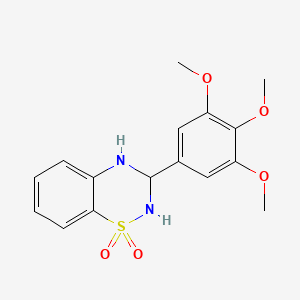![molecular formula C22H19Cl2NO2 B4288131 N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine](/img/structure/B4288131.png)
N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine
Vue d'ensemble
Description
N-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1-phenylmethanamine, commonly known as DCMF, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCMF is a derivative of the benzylideneaniline family and has been shown to exhibit a wide range of biological activities.
Mécanisme D'action
DCMF exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. DCMF also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, DCMF has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCMF has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the brain, which can improve cognitive function. DCMF has also been shown to reduce oxidative stress and inflammation, which can have a positive impact on overall health. In addition, DCMF has been found to induce apoptosis in cancer cells, which can inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
DCMF has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities have been well-documented in the literature. DCMF is also relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to using DCMF in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. In addition, DCMF has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on DCMF. One area of interest is the development of DCMF derivatives with improved solubility and bioavailability. Another area of interest is the investigation of DCMF's potential applications in the treatment of neurodegenerative diseases and cancer. In addition, further research is needed to establish the safety and efficacy of DCMF in humans, which could pave the way for the development of DCMF-based therapeutics. Overall, DCMF is a promising research tool with significant potential for future scientific discoveries.
Applications De Recherche Scientifique
DCMF has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. DCMF has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Propriétés
IUPAC Name |
N-benzyl-1-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2/c1-26-21-9-7-17(14-25-13-16-5-3-2-4-6-16)11-18(21)15-27-22-10-8-19(23)12-20(22)24/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPAVRYUIVMTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCC2=CC=CC=C2)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288055.png)
![3-(3,4-dimethoxyphenyl)-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288056.png)
![3-(3,4-dimethoxyphenyl)-N-{2-[(2-ethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4288065.png)


![N-(4-chlorophenyl)-2-[4a-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288077.png)
![methyl 2-({[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288089.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4288095.png)
![N-benzyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288107.png)
![N-(2,4-dichlorophenyl)-2-[4a-hydroxy-1-(4-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288116.png)
![2-(2-chlorobenzyl)-1-[4-(diethylamino)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B4288126.png)
![3-(3-fluorophenyl)-6-(1-naphthyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B4288129.png)
![2-(4-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288138.png)
![2-(2,4-dimethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288146.png)